molecular formula C11H17N3O B4582124 N-PROPYL-N'-[1-(3-PYRIDYL)ETHYL]UREA

N-PROPYL-N'-[1-(3-PYRIDYL)ETHYL]UREA

Cat. No.: B4582124
M. Wt: 207.27 g/mol
InChI Key: TVCDPEKDTVOSJZ-UHFFFAOYSA-N
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Description

N-PROPYL-N’-[1-(3-PYRIDYL)ETHYL]UREA is a synthetic organic compound that belongs to the class of N-substituted ureas This compound is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PROPYL-N’-[1-(3-PYRIDYL)ETHYL]UREA can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of propylamine with 1-(3-pyridyl)ethyl isocyanate in an aqueous medium can yield the desired product . This method is advantageous due to its simplicity and the use of water as a solvent, which is environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of N-substituted ureas, including N-PROPYL-N’-[1-(3-PYRIDYL)ETHYL]UREA, often involves the reaction of isocyanates or carbamoyl chlorides with amines . The use of phosgene to generate the isocyanate intermediate is a common practice, although it poses environmental and safety concerns. Alternative methods that avoid the use of phosgene are being developed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-PROPYL-N’-[1-(3-PYRIDYL)ETHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

N-PROPYL-N’-[1-(3-PYRIDYL)ETHYL]UREA has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-PROPYL-N’-[1-(3-PYRIDYL)ETHYL]UREA involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N’-[1-(3-pyridyl)ethyl]urea
  • N-Ethyl-N’-[1-(3-pyridyl)ethyl]urea
  • N-Butyl-N’-[1-(3-pyridyl)ethyl]urea

Uniqueness

N-PROPYL-N’-[1-(3-PYRIDYL)ETHYL]UREA is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications compared to its methyl, ethyl, or butyl analogs.

Properties

IUPAC Name

1-propyl-3-(1-pyridin-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-6-13-11(15)14-9(2)10-5-4-7-12-8-10/h4-5,7-9H,3,6H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCDPEKDTVOSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC(C)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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